![molecular formula C13H11N3O4 B2979963 2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide CAS No. 337931-56-3](/img/structure/B2979963.png)
2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide
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Description
2-(2-Nitrophenoxy)-N-(pyridin-3-yl)acetamide (2-NPA) is a small molecule that has been used in a variety of scientific research applications. It has a high affinity for both hydrophobic and hydrophilic molecules, making it a useful tool for studying the interactions between these molecules. It is also used in biochemical and physiological experiments due to its ability to interact with proteins and other molecules in the body.
Scientific Research Applications
Photoreactions of Flutamide
A study by Watanabe et al. (2015) explored the photoreactions of flutamide, a compound used as an anti-cancer drug, highlighting the complex behavior of similar nitro-substituted compounds under UV light. This research can provide insights into the stability and reactivity of "2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide" under similar conditions, suggesting its potential applications in photodynamic therapy or as a probe in studying photodegradation processes (Watanabe, Fukuyoshi, & Oda, 2015).
Orcinolic Derivatives as OH− Indicators
Research by Wannalerse et al. (2022) on orcinolic derivatives, which share a structural motif with "2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide," indicates the utility of such compounds as pH or ion indicators. The study's focus on the optical properties and interaction with OH− ions suggests potential applications in sensor development or environmental monitoring (Wannalerse et al., 2022).
Synthesis and Biological Activities
A study on the synthesis and evaluation of metal ion complexes with related ligands by Abdul Karim et al. (2005) points to the relevance of "2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide" in coordination chemistry. Such compounds could be pivotal in developing new materials or catalysts with specific biological or chemical activities (Lekaa K. Abdul Karim, Enas H.Ali, & F. H. Musa, 2005).
Corrosion Inhibitors
Yıldırım and Cetin (2008) synthesized acetamide derivatives to study their effectiveness as corrosion inhibitors, demonstrating the potential industrial applications of similar compounds in protecting materials against degradation. This research suggests that "2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide" could also be explored for such applications (Yıldırım & Cetin, 2008).
Anticancer and Anti-inflammatory Activities
Rani et al. (2014) developed novel series of acetamide derivatives and assessed their anticancer, anti-inflammatory, and analgesic activities. This points to the potential medical and pharmaceutical research applications of "2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide," particularly in the development of new therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
properties
IUPAC Name |
2-(2-nitrophenoxy)-N-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-13(15-10-4-3-7-14-8-10)9-20-12-6-2-1-5-11(12)16(18)19/h1-8H,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIHHPNSSJCMDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330180 |
Source
|
Record name | 2-(2-nitrophenoxy)-N-pyridin-3-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809658 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-nitrophenoxy)-N-(pyridin-3-yl)acetamide | |
CAS RN |
337931-56-3 |
Source
|
Record name | 2-(2-nitrophenoxy)-N-pyridin-3-ylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901330180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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